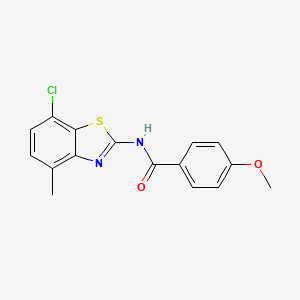

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMT-3 belongs to the class of benzothiazole derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-osteoporotic properties.

科学的研究の応用

Synthesis and Pharmacological Evaluation

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide and its derivatives have been extensively studied for their pharmacological effects, particularly as anticonvulsant agents. A series of compounds, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, have been designed, synthesized, and biologically evaluated for their potential as benzodiazepine receptor agonists. These compounds have shown significant anticonvulsant activity in various models, indicating their potential therapeutic application in treating convulsive disorders. One such compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated not only anticonvulsant activity but also sedative-hypnotic effects without impairing learning and memory, suggesting a multifaceted pharmacological profile conducive to further investigation (Faizi et al., 2017).

Crystal Growth and Structural Characterization

The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) has been synthesized and characterized through various analytical techniques, including gas chromatographic mass spectrometry (GC-MS) and X-ray diffraction. The structural analysis revealed that N2BT2MBA crystallizes in a triclinic system, providing insights into its molecular geometry and potential for interaction with biological targets. This compound has demonstrated notable antibacterial and antifungal activity, as well as second harmonic generation (SHG) efficiency, indicating its utility not only in therapeutic contexts but also in materials science applications (Prabukanthan et al., 2020).

Anticancer Activity

The benzothiazole moiety has been a focus of anticancer research due to its ability to inhibit the growth of various cancer cell lines. Synthesis of 4-thiazolidinones containing the benzothiazole moiety has led to the identification of compounds with potent antitumor activity. These compounds have been evaluated against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers, with some demonstrating significant inhibitory effects. This research highlights the potential of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide derivatives in the development of new anticancer therapies (Havrylyuk et al., 2010).

特性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-9-3-8-12(17)14-13(9)18-16(22-14)19-15(20)10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXYILGDGHLFKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)

![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)